molecular formula C4H7N3O B1295806 4-(2-Hydroxyethyl)-1,2,4-triazole CAS No. 66760-19-8

4-(2-Hydroxyethyl)-1,2,4-triazole

Cat. No.: B1295806
CAS No.: 66760-19-8
M. Wt: 113.12 g/mol
InChI Key: YOSYLAYVXLOORB-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-1,2,4-triazole is a useful research compound. Its molecular formula is C4H7N3O and its molecular weight is 113.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities , suggesting potential targets within cancerous cells

Mode of Action

It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets . This interaction can lead to changes in the target’s function, potentially explaining the compound’s biological activity.

Biochemical Pathways

Similar 1,2,4-triazole derivatives have been reported to exhibit anticancer activities , suggesting that they may interfere with pathways involved in cell proliferation and survival.

Result of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit anticancer activities , suggesting that they may induce cell death or inhibit cell proliferation in cancerous cells.

Properties

IUPAC Name

2-(1,2,4-triazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c8-2-1-7-3-5-6-4-7/h3-4,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSYLAYVXLOORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216894
Record name 1,2,4-triazole, 4-(-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66760-19-8
Record name 1,2,4-triazole, 4-(-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066760198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-triazole, 4-(-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4H-1,2,4-Triazol-4-yl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the way 4-(2-Hydroxyethyl)-1,2,4-triazole (hyetrz) coordinates with metal ions?

A1: hyetrz is notable for its ability to form triple N1,N2-1,2,4-triazole bridges with metal ions. This unique coordination mode was observed in the first structurally characterized metal(II) chain compound containing this type of bridge, catena-Poly[μ-tris(this compound-N1,N2)copper(II)] diperchlorate trihydrate. []

Q2: How does the structure of hyetrz influence the magnetic properties of metal complexes containing it?

A2: The specific arrangement of hyetrz ligands around metal ions can significantly impact the magnetic properties of the resulting complexes. For instance, in 2·H2O, the triple N1,N2-1,2,4-triazole bridges formed by hyetrz lead to an alternating chain structure with distinct Cu-Cu distances. Analysis of magnetic data revealed a ferromagnetic coupling between the copper(II) ions. This highlights the crucial role of the hyetrz ligand in dictating the magnetic behavior of such complexes. []

Q3: Can you describe the spin crossover behavior observed in iron(II) complexes containing hyetrz?

A3: Iron(II) complexes with hyetrz often exhibit spin crossover behavior, transitioning between low-spin and high-spin states. A notable example is 6. This trinuclear complex displays gradual spin crossover behavior around room temperature, confirmed by magnetic susceptibility measurements and Mössbauer spectroscopy. [] This behavior is influenced by the unique structure of the complex, featuring trinuclear Fe(II) entities interconnected by a three-dimensional network of hydrogen bonds. Interestingly, only the central iron(II) ion within each trinuclear unit undergoes spin crossover, while the terminal iron(II) ions remain in a high-spin state. []

Q4: How does the incorporation of hyetrz impact the thermal stability of metal complexes?

A4: The presence of hyetrz can significantly influence the thermal stability and behavior of metal complexes. For example, in 2·3H2O (anion = 3-nitrophenylsulfonate), the compound undergoes a low-spin to high-spin transition at 370 K, accompanied by the removal of three non-coordinated water molecules. This dehydrated high-spin form remains stable down to approximately 100 K, where it transforms back to a low-spin form. This results in an exceptionally large apparent thermal hysteresis of 270 K. []

Q5: Has hyetrz been used in the development of any potential applications?

A5: The unique properties of hyetrz-containing metal complexes make them promising candidates for various applications. For example, the dramatic and persistent color change observed in the 1D spin crossover coordination polymer [Fe(4-(2′-hydroxyethyl)-1,2,4-triazole)3]I2·H2O under pressure suggests its potential as a pressure sensor detectable by optical means. []

Q6: What techniques have been employed to study the structural properties of hyetrz-containing complexes?

A6: Various techniques have been used to characterize the structure of hyetrz-containing compounds. X-ray analysis has been instrumental in determining the crystal structures of these complexes at different temperatures. [, ] Extended X-ray absorption fine structure (EXAFS) spectroscopy has provided insights into the metal-metal distances and coordination environments within the compounds. [] Additionally, atomic force microscopy (AFM) has been used to investigate the surface properties of hyetrz-containing crystals, revealing interesting patterns potentially related to spin-state domains. []

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